5-bromo-3-methyl-benzofuran-2-carboxylic Acid
Overview
Description
5-bromo-3-methyl-benzofuran-2-carboxylic Acid: is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. This compound, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring, exhibits unique chemical properties that make it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been shown to exhibit a broad range of pharmacological activities, indicating diverse modes of action . For instance, some benzofuran compounds can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant, suggesting that compounds formed through this process may have favorable pharmacokinetic properties .
Result of Action
Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that the compound could have similar effects.
Action Environment
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of such compounds, is known for its environmentally benign nature , suggesting that the compound may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
5-bromo-3-methyl-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit anti-tumor properties by inducing apoptosis in cancer cells and enhancing immune responses . Additionally, they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. Benzofuran derivatives have been shown to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is essential for optimizing the delivery and therapeutic effects of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic Acid typically involves the bromination of 3-methyl-benzofuran-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions. The bromination reaction proceeds with high regioselectivity, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-3-methyl-benzofuran-2-carboxylic Acid can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: 5-bromo-3-methyl-benzofuran-2-carboxylic Acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have been shown to exhibit significant biological activities, making them promising candidates for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. Benzofuran derivatives are known to possess anti-inflammatory, antiviral, and anticancer activities, which could be harnessed for the development of new medications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials with specific functionalities.
Comparison with Similar Compounds
- 5-bromo-2-methyl-benzofuran-3-carboxylic Acid
- 5-chloro-3-methyl-benzofuran-2-carboxylic Acid
- 5-bromo-3-ethyl-benzofuran-2-carboxylic Acid
Comparison: Compared to similar compounds, 5-bromo-3-methyl-benzofuran-2-carboxylic Acid exhibits unique chemical properties due to the specific positioning of the bromine atom, methyl group, and carboxylic acid group. These structural differences can significantly influence the compound’s reactivity, biological activity, and potential applications. For instance, the presence of the bromine atom at the 5-position may enhance its antimicrobial activity compared to its chloro-substituted counterpart.
Properties
IUPAC Name |
5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPAQRBXERJCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368412 | |
Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-08-9 | |
Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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